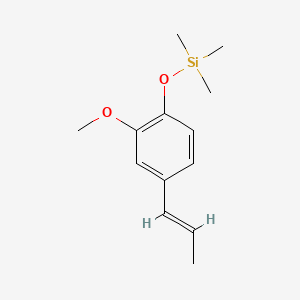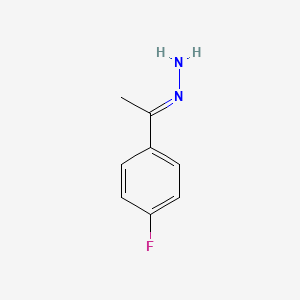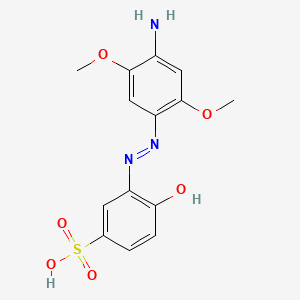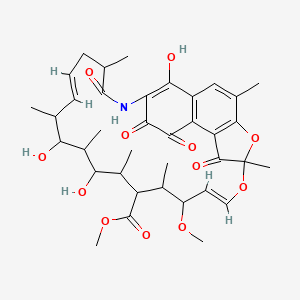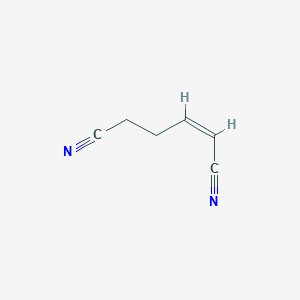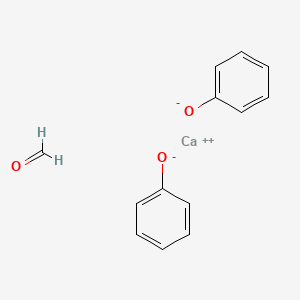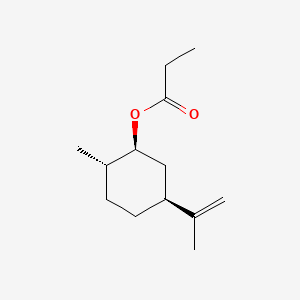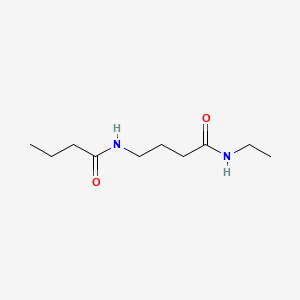
Butanamide, N-ethyl-4-((1-oxobutyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, N-ethyl-4-((1-oxobutyl)amino)- is an organic compound with the molecular formula C10H20N2O2 It is a derivative of butanamide, characterized by the presence of an ethyl group and a 1-oxobutyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-ethyl-4-((1-oxobutyl)amino)- typically involves the reaction of butanamide with ethylamine and butyric anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of Butanamide, N-ethyl-4-((1-oxobutyl)amino)- may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques ensures the high purity and yield of the compound, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
Butanamide, N-ethyl-4-((1-oxobutyl)amino)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of Butanamide, N-ethyl-4-((1-oxobutyl)amino)- include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of Butanamide, N-ethyl-4-((1-oxobutyl)amino)- depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Butanamide, N-ethyl-4-((1-oxobutyl)amino)- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Butanamide, N-ethyl-4-((1-oxobutyl)amino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Butanamide, N-ethyl-4-((1-oxobutyl)amino)- include other butanamide derivatives such as:
- Butanamide, N-ethyl-
- Butanamide, N-butyl-
- Butanamide, N-methyl-
Uniqueness
Butanamide, N-ethyl-4-((1-oxobutyl)amino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other butanamide derivatives may not be suitable.
Propiedades
Número CAS |
82023-86-7 |
|---|---|
Fórmula molecular |
C10H20N2O2 |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
4-(butanoylamino)-N-ethylbutanamide |
InChI |
InChI=1S/C10H20N2O2/c1-3-6-9(13)12-8-5-7-10(14)11-4-2/h3-8H2,1-2H3,(H,11,14)(H,12,13) |
Clave InChI |
ONHPFVJSRKSIQT-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NCCCC(=O)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


